molecular formula C11H17NO B127280 2-(N-Ethyl-m-toluidino)ethanol CAS No. 91-88-3

2-(N-Ethyl-m-toluidino)ethanol

Cat. No. B127280
Key on ui cas rn: 91-88-3
M. Wt: 179.26 g/mol
InChI Key: KRNUKKZDGDAWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05739299

Procedure details

Benzoylchloride (3.3 g) was added to a mixture of N-ethyl-N-hydroxyethyl-3-methylaniline (2.1 g) in acetone (25 cm3) and pyridine (1 cm3) and stirred at reflux for 1 hour. The reaction mixture was cooled and used directly in iv) below.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10]([N:12]([CH2:20][CH2:21][OH:22])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[CH:14]=1)[CH3:11]>CC(C)=O.N1C=CC=CC=1>[CH3:19][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][CH:16]=1)[N:12]([CH2:10][CH3:11])[CH2:20][CH2:21][O:22][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)C)CCO
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled

Outcomes

Product
Name
Type
Smiles
CC=1C=C(N(CCOC(C2=CC=CC=C2)=O)CC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.